molecular formula C12H14O B2649857 2-Benzyl-2-cyclopropyloxirane CAS No. 2248416-93-3

2-Benzyl-2-cyclopropyloxirane

Cat. No. B2649857
CAS RN: 2248416-93-3
M. Wt: 174.243
InChI Key: RGKJDCAVQCUOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis and spectroscopy can be used .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

2-benzyl-2-cyclopropyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-4-10(5-3-1)8-12(9-13-12)11-6-7-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJDCAVQCUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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